

The Strategic Utility of 4-Bromo-2,6-difluorophenol in Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,6-difluorophenol**

Cat. No.: **B012419**

[Get Quote](#)

A Technical Guide for Chemical and Pharmaceutical Development Professionals

Abstract

This guide provides an in-depth technical analysis of **4-Bromo-2,6-difluorophenol** (CAS No. 104197-13-9), a halogenated aromatic compound of significant interest in the pharmaceutical, agrochemical, and specialty materials industries. We will explore its fundamental physicochemical properties, detail robust and validated synthetic protocols, and examine the strategic implications of its unique molecular architecture on its reactivity and application as a pivotal building block. This document is intended for researchers, synthetic chemists, and process development scientists seeking to leverage this versatile intermediate for the creation of novel and complex molecules.

Introduction: The Significance of Halogenated Phenolic Building Blocks

The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal and materials chemistry for modulating a compound's physicochemical and biological properties. **4-Bromo-2,6-difluorophenol** presents a unique trifecta of functional handles: a nucleophilic and acidic hydroxyl group, two electron-withdrawing fluorine atoms ortho to the hydroxyl group, and a bromine atom at the para position, which is an excellent leaving group for cross-coupling reactions.

This strategic arrangement of functional groups makes **4-Bromo-2,6-difluorophenol** a highly valuable and versatile intermediate.[\[1\]](#) The fluorine atoms enhance metabolic stability and can influence pKa and binding affinity, while the bromine atom serves as a key reaction site for building molecular complexity. This guide will provide the technical foundation necessary to effectively utilize this powerful synthetic tool.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling. The key properties of **4-Bromo-2,6-difluorophenol** are summarized below.

Physicochemical Data

The compound is a white to off-white crystalline solid at room temperature and is sparingly soluble in water.[\[2\]](#)

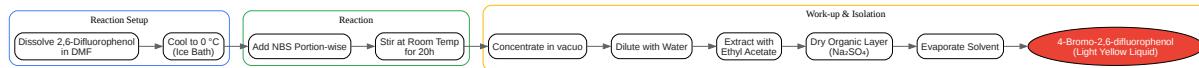
Property	Value	Source
CAS Number	104197-13-9	[2] [3]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[2] [3]
Molecular Weight	208.99 g/mol	[3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	60.0 to 64.0 °C	[4]
Boiling Point	180.2 ± 35.0 °C (Predicted)	ECHEMI [2]
Density	1.858 ± 0.06 g/cm ³ (Predicted)	ECHEMI [2]
pKa	6.89 ± 0.23 (Predicted)	Guidechem
XLogP3	2.5	Guidechem

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **4-Bromo-2,6-difluorophenol**.

- ¹H NMR (Nuclear Magnetic Resonance): A proton NMR spectrum provides definitive structural information. A published spectrum shows the following key signals:
 - ¹H-NMR (400 MHz, DMSO-d₆): δ 10.49 (s, 1H, -OH), 7.35 (d, J =6.2 Hz, 2H, Ar-H).[\[5\]](#) The singlet at 10.49 ppm is characteristic of the acidic phenolic proton. The doublet at 7.35 ppm corresponds to the two equivalent aromatic protons, with the splitting pattern arising from coupling to the ortho fluorine atoms.
- ¹³C NMR: While a publicly available experimental spectrum is elusive, the expected shifts can be predicted. One would anticipate signals for four distinct carbon environments. The carbon attached to the hydroxyl group (C1) would appear downfield, followed by the carbons bonded to fluorine (C2, C6) and the carbon bonded to bromine (C4). The remaining two equivalent aromatic carbons (C3, C5) would be the most upfield. All aromatic carbon signals would exhibit splitting due to C-F coupling.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. Strong C-F stretching bands would be visible in the fingerprint region, typically between 1100-1300 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of similar intensity at m/z 208 and 210 would be expected.

Synthesis Protocols and Mechanistic Considerations


4-Bromo-2,6-difluorophenol is produced synthetically, as it has no known natural sources.[\[2\]](#) The most common and direct approach is the electrophilic bromination of 2,6-difluorophenol. The fluorine atoms are deactivating, but the hydroxyl group is a powerful ortho-, para-director.

Due to steric hindrance from the ortho fluorine atoms, the incoming electrophile (Br^+) is directed exclusively to the para position.

Two field-proven protocols are detailed below, offering flexibility in reagent choice and reaction conditions.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes a solid, easy-to-handle brominating agent and is often preferred for its high selectivity and milder conditions.

[Click to download full resolution via product page](#)

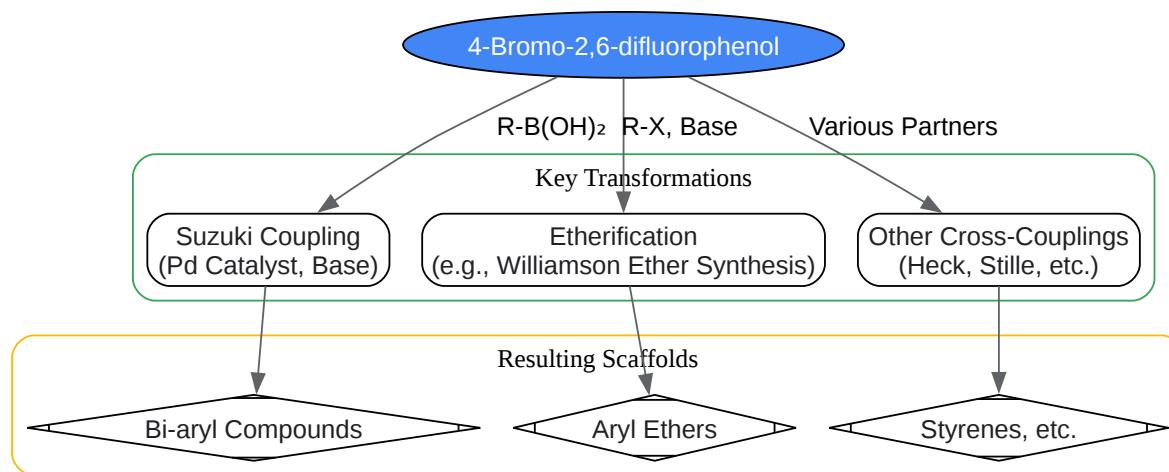
Caption: Workflow for the synthesis of **4-Bromo-2,6-difluorophenol** using NBS.

Step-by-Step Methodology:[5]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorophenol (10.0 g, 76.86 mmol) in dimethylformamide (DMF, 60 mL).
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (13.68 g, 76.86 mmol) portion-wise, maintaining the temperature below 5 °C.
- **Reaction:** Remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.

- Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulphate, filter, and concentrate under reduced pressure to afford the crude product. The reference protocol reports a 93% yield of a light yellow liquid.^[5] Further purification can be achieved via distillation or column chromatography if necessary.

Protocol 2: Bromination using Elemental Bromine


This classic method employs liquid bromine and requires careful handling but is highly effective.

Step-by-Step Methodology:^[6]

- Reaction Setup: In a fume hood, prepare a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm³). In a separate vessel, prepare a solution of bromine (1.6 g) in dry carbon disulfide (10 cm³).
- Reagent Addition: Add the bromine solution to the 2,6-difluorophenol solution over 5 minutes with stirring. Add 5 drops of 48% hydrobromic acid as a catalyst.
- Reaction: Heat the mixture to reflux for 2 hours. Allow it to stand at ambient temperature for 16 hours, followed by another 4 hours of heating.
- Quenching & Work-up: Pour the cooled reaction mixture into water (20 cm³) and add a saturated sodium metabisulfite solution (30 cm³) to quench any excess bromine.
- Extraction: Separate the organic layer. Wash sequentially with saturated sodium hydrogen carbonate solution (20 cm³) and water (20 cm³).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by Kugelrohr distillation (oven temperature 100 °C, ca. 20 mmHg) to yield the product as a white solid.^[6]

Reactivity and Synthetic Applications

The true value of **4-Bromo-2,6-difluorophenol** lies in its predictable and versatile reactivity, allowing for its strategic incorporation into more complex target molecules.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-Bromo-2,6-difluorophenol**.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most synthetically versatile site on the molecule. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.^[1]

- Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The bromine atom of **4-Bromo-2,6-difluorophenol** can be coupled with various aryl or vinyl boronic acids or esters. This reaction is instrumental in constructing bi-aryl scaffolds, which are common motifs in many active pharmaceutical ingredients (APIs).^[1] The reaction provides a direct route to substituted 2,6-difluorobiphenyl-4-ols.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized.

- Williamson Ether Synthesis: Deprotonation with a suitable base (e.g., K_2CO_3 , NaH) followed by reaction with an alkyl halide ($R-X$) yields the corresponding aryl ether. This is a common strategy for introducing side chains that can modulate solubility or interact with biological targets.

Role as a Key Structural Motif

While specific publicly disclosed APIs directly using this starting material are not readily available, numerous patents highlight the importance of the 4-bromo-2,6-difluoro-substituted aromatic core in the development of bioactive compounds. For instance, related structures like 2-bromo-4-fluoro-6-nitrophenol have been shown to possess agricultural bactericidal and herbicidal activity, demonstrating the value of this halogenation pattern in agrochemical research.^[7] The compound serves as a critical building block for creating libraries of novel molecules for high-throughput screening in drug and agrochemical discovery programs.^[1]

Safety, Handling, and Storage

Proper handling of **4-Bromo-2,6-difluorophenol** is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.^[4]

Hazard Category	GHS Classification & Precautionary Statements
Acute Toxicity	H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P264: Wash skin thoroughly after handling.
Skin Irritation	H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation	H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	H335: May cause respiratory irritation. P261: Avoid breathing dust.

Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

- **Eye/Face Protection:** Wear chemical safety goggles or a face shield.
- **Skin Protection:** Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
- **Respiratory Protection:** If dust is generated, use a NIOSH-approved particulate respirator.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.^[4] It is recommended to store under an inert atmosphere as the compound may be air sensitive.^[4]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Bromo-2,6-difluorophenol is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive bromine atom for C-C bond formation and a modifiable hydroxyl group, all on a metabolically robust difluorinated ring, provides chemists with a reliable and versatile platform for innovation. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists aiming to harness the synthetic potential of this key building block in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. a2bchem.com [a2bchem.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-2,6-difluorophenol | 104197-13-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. 4-Bromo-2,6-difluorophenol | 104197-13-9 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Strategic Utility of 4-Bromo-2,6-difluorophenol in Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b012419#4-bromo-2-6-difluorophenol-cas-number-104197-13-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com